3-[(Benzylamino)methyl]oxolan-3-ol
Description
3-[(Benzylamino)methyl]oxolan-3-ol (CID 86812318, CAS 1695402-54-0) is a substituted oxolane (tetrahydrofuran) derivative with a benzylamino-methyl group at the 3-position and a methyl group at the 2-position of the oxolane ring. Its molecular formula is C₁₃H₁₉NO₂, and it has a molecular weight of 221.30 g/mol . Key structural features include:
- A 2-methyloxolane backbone.
- A benzylamino-methyl substituent at the 3-position.
- A hydroxyl group at the 3-position, enhancing polarity.
Predicted collision cross-section (CCS) values for its adducts range from 151.1 Ų ([M+H]⁺) to 161.5 Ų ([M+Na]⁺), suggesting moderate size and polarity .
Properties
IUPAC Name |
3-[(benzylamino)methyl]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(6-7-15-10-12)9-13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAWVVLYKDYOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(benzylamino)methyl]oxolan-3-ol typically involves the reaction of benzylamine with an appropriate oxirane or epoxide under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic attack of benzylamine on the oxirane ring, leading to the formation of the desired product . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 3-[(benzylamino)methyl]oxolan-3-ol may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques such as distillation or chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzylamino)methyl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(Benzylamino)methyl]oxolan-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Benzylamino)methyl]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with these targets, leading to modulation of their activity. The tetrahydrofuran ring provides structural stability and influences the compound’s overall conformation .
Comparison with Similar Compounds
(i) Backbone Modifications
- The target compound features a 2-methyloxolane ring, which increases steric hindrance compared to the unsubstituted oxolane in [3-(benzylamino)oxolan-3-yl]methanol . This substitution may reduce metabolic degradation but lower solubility.
- The hydroxymethyl group in [3-(benzylamino)oxolan-3-yl]methanol introduces an additional hydrogen-bond donor, enhancing hydrophilicity compared to the target compound’s methyl group .
(ii) Amino Group Variations
- Replacing benzylamino (target compound and ) with methylamino ([3-(methylamino)oxolan-3-yl]methanol ) reduces steric bulk and lipophilicity. This likely alters receptor binding affinity in biological systems.
- The secondary amine in [3-(benzylamino)oxolan-3-yl]methanol vs.
(iii) Physicochemical Properties
- The target compound’s higher molecular weight (221.30 g/mol) compared to [3-(benzylamino)oxolan-3-yl]methanol (207.27 g/mol) reflects its additional methyl group .
- CCS values suggest the target compound’s adducts are larger than those of simpler analogs, correlating with its increased structural complexity .
Biological Activity
3-[(Benzylamino)methyl]oxolan-3-ol is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-[(Benzylamino)methyl]oxolan-3-ol can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1699632-77-3
The oxolane ring contributes to the compound's stability and reactivity, while the benzylamino group is crucial for its biological interactions.
The biological activity of 3-[(Benzylamino)methyl]oxolan-3-ol is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor, impacting biochemical pathways critical for cellular functions. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It may interact with specific receptors, thereby influencing signal transduction pathways.
Antimicrobial Activity
Research indicates that 3-[(Benzylamino)methyl]oxolan-3-ol exhibits antimicrobial properties. A comparative study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
In vitro studies have shown that 3-[(Benzylamino)methyl]oxolan-3-ol can induce apoptosis in cancer cell lines. For instance, a study on human breast cancer cells revealed:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity at higher concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzylamines, including 3-[(Benzylamino)methyl]oxolan-3-ol. Results indicated that modifications to the benzyl group significantly enhanced antimicrobial activity against resistant strains .
- Cancer Cell Line Study : A research article highlighted the compound's effect on MCF-7 breast cancer cells, noting that treatment with 3-[(Benzylamino)methyl]oxolan-3-ol resulted in increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
